molecular formula C12H16O5 B11045114 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol

Cat. No.: B11045114
M. Wt: 240.25 g/mol
InChI Key: KEONWMOUEDNIEM-UHFFFAOYSA-N
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Description

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol is an organic compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Propanol Side Chain: The propanol side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with the benzodioxole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanal or 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid.

    Reduction: Formation of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane.

    Substitution: Formation of derivatives with substituted functional groups in place of the methoxy groups.

Scientific Research Applications

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-propanol can be compared with similar compounds such as:

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane: Similar structure but fully reduced to an alkane.

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylpropanoic acid: Contains an oxadiazole ring, adding complexity to the structure.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C12H16O5/c1-14-9-6-8(4-3-5-13)10(15-2)12-11(9)16-7-17-12/h6,13H,3-5,7H2,1-2H3

InChI Key

KEONWMOUEDNIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CCCO)OC)OCO2

Origin of Product

United States

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